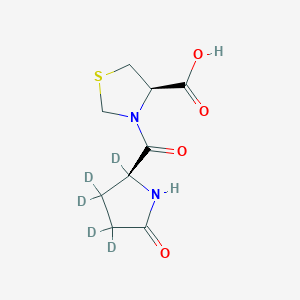
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxyphenyl group, a diethylamino group, and a diphenylphosphaneylbenzylidene group, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyloxyphenyl and diethylamino groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide include other benzyloxyphenyl derivatives, diethylamino compounds, and diphenylphosphaneylbenzylidene analogs . These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C45H50N3O3P |
|---|---|
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-(diethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C45H50N3O3P/c1-6-48(7-2)44(50)40(31-34-27-29-37(30-28-34)51-33-35-19-11-8-12-20-35)47-43(49)42(45(3,4)5)46-32-36-21-17-18-26-41(36)52(38-22-13-9-14-23-38)39-24-15-10-16-25-39/h8-30,32,40,42H,6-7,31,33H2,1-5H3,(H,47,49)/t40-,42+/m0/s1 |
InChI-Schlüssel |
GKQNGZQFGJYOAG-DUAROTRBSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)N=CC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C(C(C)(C)C)N=CC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


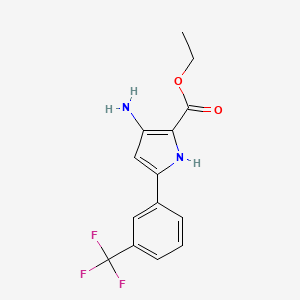

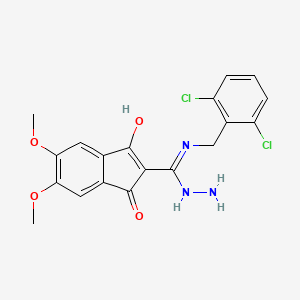
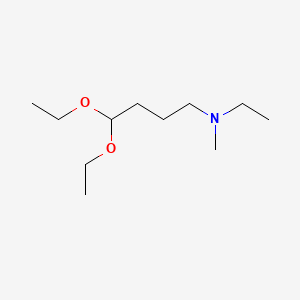
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
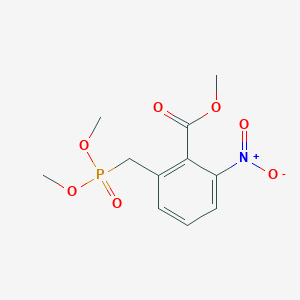




![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
